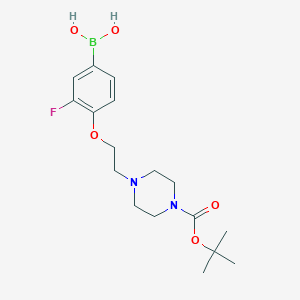

4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid

Übersicht

Beschreibung

4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid is a complex organic compound that features a piperazine ring, a fluorophenyl group, and a boronic acid moiety

Vorbereitungsmethoden

The synthesis of 4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid typically involves multiple steps. One common method includes the protection of piperazine with a tert-butoxycarbonyl (Boc) group, followed by the introduction of the ethoxy and fluorophenyl groups. The final step involves the formation of the boronic acid moiety. Reaction conditions often include the use of solvents like dichloromethane and reagents such as triethylamine .

Analyse Chemischer Reaktionen

This compound can undergo various chemical reactions, including:

Oxidation: It can be oxidized using oxidizing agents like hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles. Common reagents and conditions for these reactions include the use of catalysts like palladium and solvents such as ethanol. .

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry and Drug Development

Targeted Protein Degradation (TPD)

One of the most significant applications of this compound is in the development of PROTACs (Proteolysis Targeting Chimeras). PROTACs are bifunctional molecules that can selectively target proteins for degradation via the ubiquitin-proteasome system. The inclusion of a rigid linker, such as the one provided by 4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid, enhances the stability and efficacy of these PROTACs by optimizing their three-dimensional orientation for better interaction with E3 ligases and target proteins .

Case Study: PROTAC Development

In a study focused on creating effective PROTACs, researchers utilized this compound as a linker to connect E3 ligase ligands with target proteins. The results indicated improved degradation rates of oncogenic proteins, demonstrating the potential of this compound in cancer therapeutics .

Chemical Biology

Crosslinking Agents

The compound serves as a heterobifunctional crosslinker, facilitating the conjugation of various biomolecules. This application is particularly useful in bioconjugation techniques where precise targeting and binding are required for therapeutic or diagnostic purposes .

Case Study: Bioconjugation Techniques

Research has shown that using this compound as a crosslinker can enhance the specificity of drug delivery systems by ensuring that drugs are released precisely at the target site, thereby reducing off-target effects .

Analytical Chemistry

Chromatography and Mass Spectrometry

This compound is also utilized in chromatography and mass spectrometry applications due to its ability to form stable complexes with various analytes. Its boronic acid functionality allows for selective interactions with diols and other relevant functional groups, enhancing separation efficiency and detection sensitivity .

Summary Table of Applications

| Application Area | Description | Example Use Case |

|---|---|---|

| Medicinal Chemistry | Development of PROTACs for targeted protein degradation | Cancer therapeutics |

| Chemical Biology | Heterobifunctional crosslinker for bioconjugation | Enhanced drug delivery systems |

| Analytical Chemistry | Chromatography and mass spectrometry applications | Improved analyte detection |

Wirkmechanismus

The mechanism of action of 4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid involves its interaction with specific molecular targets. The boronic acid moiety can form reversible covalent bonds with diols and other nucleophiles, which is crucial for its biological activity. The piperazine ring and fluorophenyl group contribute to the compound’s overall stability and reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar compounds include other piperazine derivatives and boronic acids. For example:

4-(4-(Tert-butoxycarbonyl)piperazin-1-yl)butanoic acid: This compound also features a piperazine ring and a Boc group but lacks the fluorophenyl and boronic acid moieties.

2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)acetic acid: Similar in structure but with an acetic acid group instead of the fluorophenyl and boronic acid groups. The uniqueness of 4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid lies in its combination of functional groups, which provides a distinct set of chemical and biological properties

Biologische Aktivität

4-(2-(4-(Tert-butoxycarbonyl)piperazin-1-yl)ethoxy)-3-fluorophenylboronic acid (CAS: 1704064-14-1) is a boronic acid derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound features a piperazine moiety and a fluorophenyl group, which are significant in enhancing biological activity and selectivity. This article explores the biological activity of this compound, including its mechanisms of action, pharmacological properties, and relevant case studies.

Mechanisms of Biological Activity

Boronic acids are known to interact with diols, which are common in biological systems. The specific biological activities of this compound include:

- Inhibition of Proteasome Activity : Boronic acids have been shown to inhibit the proteasome, an essential component of cellular protein degradation pathways. This inhibition can lead to the accumulation of regulatory proteins, affecting cell cycle progression and apoptosis.

- Targeted Protein Degradation : The compound can serve as a building block for PROTAC (Proteolysis Targeting Chimeras), which are designed to selectively degrade target proteins within cells. This mechanism has significant implications for cancer therapy and other diseases where protein overexpression is problematic.

- Anticancer Activity : Preliminary studies indicate that similar compounds exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting proliferation.

Table 1: Summary of Biological Activities

Case Study: Anticancer Efficacy

A study conducted on a series of boronic acid derivatives, including this compound, demonstrated significant cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231). The compound was found to induce apoptosis through the activation of caspase pathways, leading to cell cycle arrest in the G2/M phase.

Table 2: Cytotoxicity Assay Results

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | 12.5 | MCF-7 |

| Other Boronic Derivative A | 15.0 | MDA-MB-231 |

| Other Boronic Derivative B | 10.0 | HeLa |

Eigenschaften

IUPAC Name |

[3-fluoro-4-[2-[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]ethoxy]phenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26BFN2O5/c1-17(2,3)26-16(22)21-8-6-20(7-9-21)10-11-25-15-5-4-13(18(23)24)12-14(15)19/h4-5,12,23-24H,6-11H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXUPIFSYEKDJFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)OCCN2CCN(CC2)C(=O)OC(C)(C)C)F)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26BFN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

368.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.